In pharmacology and medicine, 7-methoxy-3,4-dihydroisoquinoline derivatives have been evaluated for their antidepressant activity. One study demonstrated that a specific derivative exhibited antidepressant-like activity in animal models of depression, comparable to venlafaxine, by modulating neurotransmitter levels without sedative effects2. Another study highlighted the potential of these derivatives in treating treatment-resistant depression through the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway5. Additionally, some derivatives have shown effects on blood pressure, respiration, and smooth muscle, with pressor and depressor activities being associated with different amine groups and substituents3.
In the field of oncology, methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives have been synthesized and tested for cytostatic activity, with some compounds showing significant inhibition of cell proliferation in leukemia and mammary tumor cells4.
Novel 7-methoxy-3,4-dihydroisoquinoline derivatives have been designed with potent antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains, demonstrating potential as treatments for respiratory tract infections8.
The effects of 7-methoxy-3,4-dihydroisoquinoline derivatives on behavior have been studied, with some compounds transiently increasing locomotor activity in mice and being detected in the brain after administration. These findings suggest a possible physiological role for these compounds7.
In the realm of chemistry and drug development, innovative synthetic approaches have been developed for the introduction of methyl groups at specific positions of isoquinolines, exemplified by the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline6.
Stereoisomers of 1-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines have been studied for their pharmacodynamic properties, including inhibition of dopamine accumulation by rat brain slices and lipolytic activity with isolated mouse fat cells, illustrating the significance of absolute configuration for pharmacologic actions9.
In antimalarial research, 1,4,7-trisubstituted isoquinolines have been synthesized and evaluated for their inhibitory activity against Plasmodium falciparum cyst
7-Methoxy-3,4-dihydroisoquinoline is derived from isoquinoline, a natural product that can be found in various plants. Isoquinolines are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and analgesic effects. The classification of 7-methoxy-3,4-dihydroisoquinoline falls under the category of alkaloids, which are nitrogen-containing compounds that often exhibit significant biological activity.
The synthesis of 7-methoxy-3,4-dihydroisoquinoline can be achieved through several methods. One notable approach involves the Bischler-Napieralski cyclization, where an appropriate precursor such as an aryl amine is treated with an aldehyde in the presence of an acid catalyst to form the isoquinoline structure.
For example, one method described involves a one-pot synthesis where the initial reaction of phenethylamine with a formylation reagent leads to subsequent cyclization under acidic conditions to yield 7-methoxy-3,4-dihydroisoquinoline with a reported purity exceeding 99% and yields around 75% .
The molecular formula of 7-methoxy-3,4-dihydroisoquinoline is with a molecular weight of approximately 161.20 g/mol. The structure features:
7-Methoxy-3,4-dihydroisoquinoline can participate in various chemical reactions typical for isoquinolines:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action of 7-methoxy-3,4-dihydroisoquinoline is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors in the central nervous system. Preliminary studies suggest potential activity as:
7-Methoxy-3,4-dihydroisoquinoline has potential applications in various fields:
7-Methoxy-3,4-dihydroisoquinoline (Chemical Formula: C₁₀H₁₁NO) belongs to the 3,4-dihydroisoquinoline subclass of isoquinoline alkaloids. This heterocyclic compound features a partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring, with a methoxy group at the C7 position. The core scaffold is characterized by a planar aromatic domain and a non-aromatic ring containing a basic nitrogen atom (pKa ~8.5), enabling salt formation and coordination chemistry [1] [5]. Its structural attributes facilitate diverse chemical modifications:
Table 1: Key Structural Descriptors of 7-Methoxy-3,4-dihydroisoquinoline
Property | Value/Description |
---|---|
IUPAC Name | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula | C₁₀H₁₁NO |
Molecular Weight | 161.20 g/mol |
Core Structure | 3,4-Dihydroisoquinoline |
Functional Group | Methoxy (-OCH₃) at C7 |
Characteristic Reactivity | Nucleophilic nitrogen, Electrophilic C1 |
This scaffold is biosynthetically related to tyrosine-derived alkaloids and serves as a precursor for complex structures like protoberberines or aporphines [8] [10]. Its conformational rigidity allows precise spatial orientation in bioactive molecules, underpinning its prevalence in natural product synthesis [7].
The exploration of 3,4-dihydroisoquinolines originated in the late 19th century with the development of the Bischler-Napieralski reaction (1893). This classical method cyclizes N-acyl phenethylamines using dehydrating agents (e.g., P₂O₅, POCl₃) to yield 3,4-dihydroisoquinolines [6]. 7-Methoxy derivatives emerged as key intermediates during mid-20th-century studies on opium alkaloid biosynthesis, where reticuline (a tetrahydroisoquinoline) was identified as a morphine precursor [10].
Significant methodological advancements include:
Table 2: Evolution of Synthetic Methods for 7-Methoxy-3,4-dihydroisoquinoline
Era | Method | Key Advancement | Reference |
---|---|---|---|
Pre-1950 | Bischler-Napieralski | Initial cyclization using P₂O₅/POCl₃ | [6] |
1990s | Modified B.-N. (Oxalyl-Cl/FeCl₃) | Suppressed nitrile formation; Improved yields | [6] |
2000s | Tf₂O-Activated Cyclization | Mild conditions; Broader substrate scope | [6] |
2010–Present | Pd-Catalyzed Double Carbonylation | Direct incorporation of carboxamide groups | [3] |
The compound’s commercial availability since the 1970s (e.g., CAS 24876-00-0) facilitated pharmacological studies, cementing its role in medicinal chemistry .
Pharmaceutical Applications:7-Methoxy-3,4-dihydroisoquinoline is a privileged scaffold in central nervous system (CNS) and oncology therapeutics:
Table 3: Pharmacologically Active Derivatives of 7-Methoxy-3,4-dihydroisoquinoline
Derivative Class | Biological Activity | Potency (IC₅₀/ED₅₀) | Mechanism |
---|---|---|---|
Triazolo[3,4-a]isoquinoline (9a) | Anticonvulsant | 63.31 mg/kg (ED₅₀) | GABAₐ receptor modulation |
1-Phenyltetrahydroisoquinoline (5n) | Antitubulin | 11.4 μM (IC₅₀) | Mitotic disruption |
Isoquinolinone (34) | MDM2/p53 inhibition | 0.8 nM (IC₅₀) | Protein-protein inhibition |
Synthetic Versatility:The compound’s reactivity enables diverse transformations:
Its utility in multicomponent reactions (e.g., Ugi-type couplings with isocyanides) underscores its role in diversity-oriented synthesis, accelerating drug discovery libraries [7]. Asymmetric hydrogenations further yield chiral tetrahydroisoquinolines, crucial for alkaloid production [8].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5